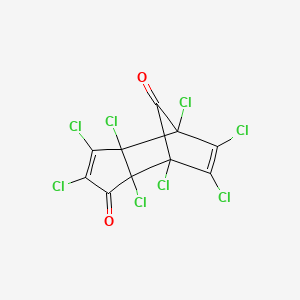![molecular formula C15H26O5 B13798255 2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid is a complex organic compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl ring with multiple hydroxyl groups and an acetic acid moiety, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the cyclopentyl ring.
Attachment of the Octenyl Chain: The octenyl chain is introduced through alkylation or acylation reactions.
Final Acetic Acid Addition: The acetic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1R,3R,5S)-3,5-dihydroxycyclopentyl]acetic acid: Lacks the octenyl chain, making it less hydrophobic.
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyhex-1-enyl]cyclopentyl]acetic acid: Has a shorter alkyl chain, affecting its biological activity.
Uniqueness
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid is unique due to its specific structural features, such as the combination of a cyclopentyl ring with multiple hydroxyl groups and a long octenyl chain. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H26O5 |
|---|---|
Peso molecular |
286.36 g/mol |
Nombre IUPAC |
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C15H26O5/c1-2-3-4-5-10(16)6-7-11-12(8-15(19)20)14(18)9-13(11)17/h6-7,10-14,16-18H,2-5,8-9H2,1H3,(H,19,20)/b7-6+/t10-,11?,12+,13+,14-/m0/s1 |
Clave InChI |
UCRYUXJCACOTHB-RUOWJLKRSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C1[C@@H](C[C@@H]([C@@H]1CC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)


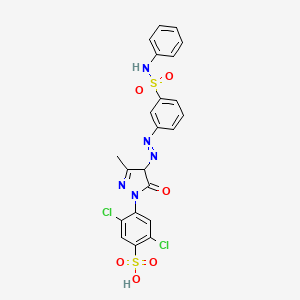

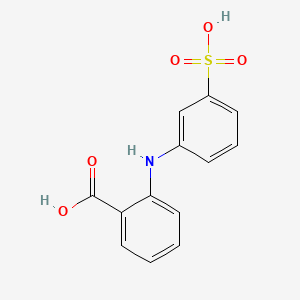

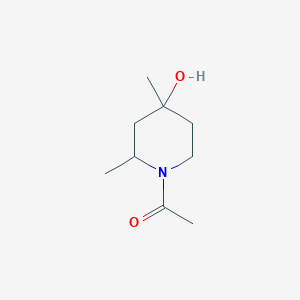
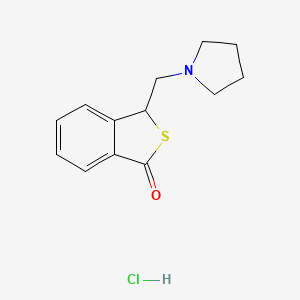
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
